Phaseollinisoflavan
Phaseollinisoflavan
Phaseollinisoflavan, also known as phaseollin, belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Phaseollinisoflavan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phaseollinisoflavan is primarily located in the membrane (predicted from logP). Outside of the human body, phaseollinisoflavan can be found in a number of food items such as tea, green bean, herbs and spices, and pulses. This makes phaseollinisoflavan a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
40323-57-7
VCID:
VC0192081
InChI:
InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
SMILES:
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C
Molecular Formula:
C20H20O4
Molecular Weight:
324.4 g/mol
Phaseollinisoflavan
CAS No.: 40323-57-7
Natural Products
VCID: VC0192081
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
CAS No. | 40323-57-7 |
---|---|
Product Name | Phaseollinisoflavan |
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol |
Standard InChI | InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 |
Standard InChIKey | UUJBHSNXZMGYBT-ZDUSSCGKSA-N |
Isomeric SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |
Description | Phaseollinisoflavan, also known as phaseollin, belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Phaseollinisoflavan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phaseollinisoflavan is primarily located in the membrane (predicted from logP). Outside of the human body, phaseollinisoflavan can be found in a number of food items such as tea, green bean, herbs and spices, and pulses. This makes phaseollinisoflavan a potential biomarker for the consumption of these food products. |
Synonyms | (-)-Phaseollinisoflavan; (3R)-3,4-Dihydro-2',2'-dimethyl[3,6'-bi-2H-1-benzopyran]-5',7-diol |
PubChem Compound | 162412 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume